4-ethyl-6-(methylsulfanyl)-8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene
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Overview
Description
2-Ethyl-4-methylsulfanyl-1benzofuro[3,2-d]pyrimidine is a heterocyclic compound that belongs to the class of benzofuro pyrimidines This compound is characterized by its unique structure, which includes a benzofuro ring fused with a pyrimidine ring, along with ethyl and methylsulfanyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-methylsulfanyl-1benzofuro[3,2-d]pyrimidine typically involves the annulation of aurone-derived α,β-unsaturated imines with activated terminal alkynes. This reaction is mediated by triethylamine, which facilitates the formation of 1,4-dihydrobenzofuro[3,2-b]pyridines. These intermediates can then be aromatized in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to yield the desired benzofuro pyrimidine .
Industrial Production Methods
While specific industrial production methods for 2-Ethyl-4-methylsulfanyl-1benzofuro[3,2-d]pyrimidine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-methylsulfanyl-1benzofuro[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.
Substitution: The ethyl and methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the methylsulfanyl group.
Substitution: Nucleophilic reagents such as sodium methoxide (MeONa) can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the methylsulfanyl group yields sulfoxide or sulfone derivatives.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-4-methylsulfanyl-1
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new anticancer, antiviral, and antimicrobial agents.
Materials Science: The compound’s properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Research: Studies on the biological activity of this compound can provide insights into its potential therapeutic uses and mechanisms of action.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-methylsulfanyl-1benzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, derivatives of pyrimidine compounds have been shown to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression . The compound may exert its effects by binding to these kinases and inhibiting their activity, thereby disrupting the signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-(Ethylsulfanyl)-2-methyl 1benzofuro[3,2-d]pyrimidine
- Pyrido[2,3-d]pyrimidin-5-ones
- Pyrido[2,3-d]pyrimidin-7-ones
Uniqueness
2-Ethyl-4-methylsulfanyl-1benzofuro[3,2-d]pyrimidine is unique due to its specific substitution pattern and the presence of both ethyl and methylsulfanyl groups. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-ethyl-4-methylsulfanyl-[1]benzofuro[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-3-10-14-11-8-6-4-5-7-9(8)16-12(11)13(15-10)17-2/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXJMPPUCIPPEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=N1)SC)OC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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